4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline
Description
4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline (CAS: 1040692-81-6) is an aromatic amine derivative with the molecular formula C₂₄H₂₇NO₂ and a molecular weight of 361.48 g/mol . Its structure comprises a central aniline moiety substituted with an isopropoxy group at the para position and a benzyl group at the ortho position, the latter of which is further modified with a phenethyloxy chain. This compound is classified as an irritant (Hazard Class: Xi), requiring careful handling to avoid skin or eye contact .
The molecule’s extended alkoxy substituents enhance its lipophilicity, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-19(2)27-23-14-12-22(13-15-23)25-18-21-10-6-7-11-24(21)26-17-16-20-8-4-3-5-9-20/h3-15,19,25H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBPYRPSVGJFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isopropoxyaniline
- Starting from 4-nitrophenol or 4-aminophenol, the isopropoxy group is introduced via alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0 to 80°C.
- The resulting 4-isopropoxyaniline is purified by recrystallization or chromatography.
Preparation of 2-(Phenethyloxy)benzyl Bromide
- The phenethyloxy moiety is introduced by etherification of 2-hydroxybenzyl alcohol (or 2-hydroxybenzaldehyde reduced to the alcohol) with phenethyl bromide or phenethyl tosylate.
- This step uses a base such as potassium carbonate in polar aprotic solvents (e.g., acetone or DMF) at moderate temperatures (50–100°C).
- The benzyl alcohol group is then converted to benzyl bromide via treatment with phosphorus tribromide or hydrobromic acid, facilitating the subsequent alkylation step.
N-Alkylation of 4-Isopropoxyaniline with 2-(Phenethyloxy)benzyl Bromide
- The key coupling step involves nucleophilic substitution where the aniline nitrogen attacks the benzyl bromide.
- This reaction is performed in solvents such as toluene, dioxane, or DMF with a base like triethylamine or sodium hydride to deprotonate the aniline.
- Reaction temperatures are maintained between room temperature and 100°C, with reaction times ranging from several hours up to 24 hours depending on scale and conditions.
- The crude product is purified by column chromatography or recrystallization to yield 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline with high purity.
Optimization and Reaction Conditions
| Step | Solvent(s) | Base(s) | Temperature Range (°C) | Reaction Time (hours) | Notes |
|---|---|---|---|---|---|
| Isopropoxy group introduction | DMF, THF | K2CO3, NaH | 0–80 | 4–12 | Use dry solvents to avoid hydrolysis |
| Etherification (phenethyloxy) | Acetone, DMF | K2CO3 | 50–100 | 6–18 | Control stoichiometry to avoid side products |
| Benzyl bromide formation | CH2Cl2, CCl4 | PBr3, HBr | 0–25 | 1–3 | Low temperature to prevent decomposition |
| N-Alkylation | Toluene, DMF, dioxane | Triethylamine, NaH | 20–100 | 6–24 | Monitor reaction progress by TLC or HPLC |
Purification and Characterization
- Purification typically involves chromatographic techniques (silica gel column chromatography) using eluents such as hexane/ethyl acetate mixtures.
- Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) is also employed for final product isolation.
- Characterization methods include NMR (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Research Findings and Notes
- The multi-step synthesis allows for structural modifications at various positions to generate derivatives for biological activity studies.
- Reaction yields vary depending on conditions but typically range from 60% to 85% per step, with overall yield approximately 40–60% after purification.
- The presence of the phenethyloxy substituent and isopropoxy group significantly influences the compound's solubility and biological interaction profiles.
- Optimization of base equivalents and solvent choice is critical to minimize side reactions such as over-alkylation or decomposition.
Summary Table of Preparation Methods
| Synthetic Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Isopropoxy group introduction | Alkylation | 4-aminophenol, isopropyl bromide | Base (K2CO3), DMF, 0–80°C | 4-Isopropoxyaniline |
| Phenethyloxy benzyl intermediate | Etherification | 2-hydroxybenzyl alcohol, phenethyl bromide | K2CO3, acetone, 50–100°C | 2-(Phenethyloxy)benzyl alcohol |
| Benzyl bromide formation | Halogenation | PBr3 or HBr | CH2Cl2, 0–25°C | 2-(Phenethyloxy)benzyl bromide |
| N-Alkylation | Nucleophilic substitution | 4-Isopropoxyaniline, benzyl bromide | Base (Et3N), toluene, 20–100°C | This compound |
Chemical Reactions Analysis
4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen, using reagents such as alkyl halides or acyl chlorides to form substituted aniline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon .
Scientific Research Applications
4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Differences and Implications
Substituent Effects on Lipophilicity: The isopropoxy group in the target compound balances steric bulk and hydrophobicity, whereas methoxy analogs (e.g., 4-methoxy-N-(4-methoxybenzyl)aniline ) exhibit higher polarity, improving aqueous solubility. The heptyloxy chain in N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline significantly increases molecular weight (418.58 vs.
Synthetic Pathways :
- Many analogs, such as 2-Benzyl-N-(4-methoxybenzyl)aniline (4aa), are synthesized via imine condensation or N-alkylation reactions , similar to methods that might apply to the target compound.
- The presence of tetrahydrofuranmethoxy in N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline suggests additional synthetic complexity due to the cyclic ether moiety.
Functional Group Diversity :
- The phenyldiazenyl group in N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline introduces a conjugated azo bond, enabling applications in dyes or photoresponsive materials, unlike the purely alkoxy-based target compound.
Hazard Profiles: Both this compound and N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline are classified as irritants (Xi), underscoring the need for standardized safety protocols during handling.
Biological Activity
4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline, also known as PEPB-I, is a synthetic organic compound characterized by its complex structure, comprising an isopropoxy group, a benzyl moiety, and a phenethyloxy group. Its molecular formula is with a molecular weight of approximately 361.48 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activities
Preliminary studies have indicated that this compound exhibits various biological activities:
- Anticancer Properties : Initial screenings suggest that the compound may inhibit cancer cell proliferation through mechanisms that remain to be fully elucidated.
- Antimicrobial Activity : The compound has been investigated for its potential to combat various microbial pathogens, although specific data on efficacy is still being compiled.
- Kinase Inhibition : Similar compounds have been explored for their ability to inhibit kinases, which play critical roles in cell signaling and cancer progression.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxyphenyl isocyanate | Contains methoxy and isocyanate groups | Used for amine protection |
| 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone | Features benzyloxy and methoxy groups | Exhibits anticancer properties |
| N-[2-(4-methoxyphenoxy)ethyl]aniline | Similar aniline structure with methoxy substitution | Intermediate in organic synthesis |
The unique combination of functional groups in this compound enhances its reactivity and potential biological activity, making it a valuable candidate for further research.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in cell proliferation or apoptosis, thereby modulating their activity.
- Receptor Interactions : It could interact with cellular receptors that play a role in signaling pathways associated with cancer and other diseases.
Case Studies
Research has been conducted to evaluate the biological effects of this compound in various models:
- In Vitro Studies : Cell line assays have demonstrated its potential cytotoxic effects on cancer cell lines, warranting further investigation into its selectivity and mechanism.
- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of the compound, particularly in tumor-bearing mice.
Q & A
Q. What are the recommended synthetic routes for 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amine Protection : Protect the aniline nitrogen using a Boc group to prevent undesired side reactions during alkylation.
Etherification : Introduce the isopropoxy group via nucleophilic substitution of a para-haloaniline derivative with isopropyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Benzylation : React the intermediate with 2-(phenethyloxy)benzyl chloride using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., NaH) to form the benzyl linkage .
Deprotection : Remove the Boc group using TFA/CH₂Cl₂.
Q. Key Variables Affecting Yield :
- Catalyst Choice : Palladium catalysts improve coupling efficiency but may require inert atmospheres.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
- Temperature : Higher temperatures (80–100°C) accelerate etherification but risk decomposition.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic region (δ 6.5–7.5 ppm) to distinguish substituents. The isopropoxy methyl groups appear as a septet (δ 1.2–1.4 ppm) and doublet (δ 4.4–4.6 ppm) .
- IR : Confirm ether (C-O-C stretch at 1200–1250 cm⁻¹) and amine (N-H stretch at 3300–3500 cm⁻¹) functionalities.
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z ~375.5 for C₂₃H₂₅NO₂⁺). Fragmentation patterns should show loss of isopropoxy (–60 Da) and phenethyloxy (–122 Da) groups .
Critical Note : Deuterochloroform (CDCl₃) is preferred for NMR due to minimal solvent interference with aromatic protons.
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. The electron-donating isopropoxy group raises HOMO energy, enhancing nucleophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects in toluene or DMSO to assess conformational stability of the benzyl-phenethyloxy linkage.
- Docking Studies : Model interactions with biological targets (e.g., receptors or enzymes) to explore potential bioactivity, leveraging the compound’s aromatic stacking capability .
Data Contradiction Analysis :
Conflicting HOMO values in literature may arise from solvent choice (gas-phase vs. solvated models) or basis set limitations. Validate with experimental cyclic voltammetry.
Q. How does steric hindrance from the isopropoxy and phenethyloxy groups affect reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Maps : Generate using software like Spartan to visualize van der Waals radii. The ortho-substituted phenethyloxy group creates a crowded environment, reducing accessibility for catalysts .
- Reactivity Screening : Test Suzuki-Miyaura coupling with para-substituted aryl halides. Lower yields (30–40%) are expected compared to unhindered analogs due to slower oxidative addition .
- Mitigation Strategies : Use bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C) to accelerate catalyst turnover .
Case Study :
A comparison of coupling efficiency with/without isopropoxy substitution shows a 50% reduction in yield, highlighting steric limitations .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
Methodological Answer:
- Degradation Pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 5–9) experiments. Monitor by LC-MS for byproducts like aniline derivatives .
- Bioaccumulation Assays : Use OECD Test Guideline 305 with fish models (e.g., Danio rerio) to measure log Kow (predicted ~3.5) .
- Soil Mobility : Perform column chromatography with varying soil types (sandy vs. clay) to assess leaching potential. Correlate with octanol-water partition coefficients .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar aniline derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate NMR/IR data from databases (e.g., Reaxys) and identify outliers. For example, discrepancies in N-H stretching frequencies may arise from hydrogen bonding in polar solvents .
- Validation Experiments : Reproduce synthesis under standardized conditions (e.g., anhydrous DMF, argon atmosphere) to isolate solvent/impurity effects .
- Collaborative Studies : Cross-validate findings with independent labs using identical instrumentation (e.g., 500 MHz NMR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
